molecular formula C18H14N2 B1675800 3,4-Cyclopentenopyrido[3,2-a]carbazole CAS No. 69477-66-3

3,4-Cyclopentenopyrido[3,2-a]carbazole

Cat. No.: B1675800
CAS No.: 69477-66-3
M. Wt: 258.3 g/mol
InChI Key: JSXZMKNQTHRIJD-UHFFFAOYSA-N
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Description

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- is a complex organic compound with the molecular formula C18H14N2. It is a derivative of carbazole, a tricyclic aromatic compound, and features a fused cyclopentane ring.

Biochemical Analysis

Biochemical Properties

Lys-P-1 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, influencing their activity and stability. For instance, Lys-P-1 can bind to certain proteins, altering their conformation and affecting their function. These interactions are essential for understanding the compound’s role in cellular metabolism and signaling pathways .

Cellular Effects

The effects of Lys-P-1 on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Lys-P-1 has been shown to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cell signaling pathways, thereby influencing cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Lys-P-1 exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, Lys-P-1 can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lys-P-1 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Lys-P-1 can degrade over time, leading to a decrease in its activity. The compound’s stability can be enhanced under specific conditions, prolonging its effects on cells in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Lys-P-1 vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At high doses, Lys-P-1 can have toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Lys-P-1 in clinical applications .

Metabolic Pathways

Lys-P-1 is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, Lys-P-1 may affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of specific metabolites. These effects are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Lys-P-1 within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target cells and tissues .

Subcellular Localization

Lys-P-1’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how Lys-P-1 exerts its effects on cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydro-7H-pyrido(2,3-c)carbazole with a platinum catalyst in tetralin under reflux conditions for 70 hours has been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- is unique due to its specific ring fusion pattern and the presence of both nitrogen atoms within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXZMKNQTHRIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219696
Record name Lys-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69477-66-3
Record name Lys-P-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lys-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 2
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 3
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 4
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 5
3,4-Cyclopentenopyrido[3,2-a]carbazole
Reactant of Route 6
3,4-Cyclopentenopyrido[3,2-a]carbazole

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